N-((4-(2-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

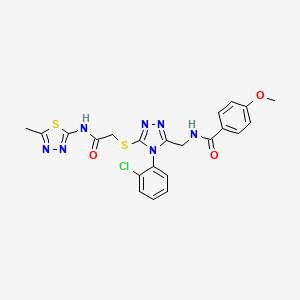

This compound integrates a 1,2,4-triazole core substituted at position 4 with a 2-chlorophenyl group and at position 5 with a thioether-linked 2-oxoethyl chain bearing a 5-methyl-1,3,4-thiadiazol-2-ylamino moiety. The triazole ring is further functionalized at position 3 with a methyl group attached to a 4-methoxybenzamide group. This hybrid structure combines heterocyclic motifs (triazole, thiadiazole) and aromatic substituents (chlorophenyl, methoxybenzamide), which are associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name |

N-[[4-(2-chlorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN7O3S2/c1-13-26-28-21(35-13)25-19(31)12-34-22-29-27-18(30(22)17-6-4-3-5-16(17)23)11-24-20(32)14-7-9-15(33-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,24,32)(H,25,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRUPKOFJVIIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3Cl)CNC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN7O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that incorporates multiple pharmacophoric elements. Its structural components suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature, including case studies and experimental findings.

Structure and Properties

The compound is characterized by the presence of:

- A thiadiazole moiety known for its diverse biological activities.

- A triazole ring, which enhances the stability and bioactivity of the molecule.

- A chlorophenyl group that often contributes to antimicrobial activity.

Biological Activity Overview

The biological activities of this compound can be categorized mainly into anticancer, antimicrobial, and other therapeutic effects.

Anticancer Activity

Research has indicated that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .

- Cell Lines Tested : Studies have demonstrated effectiveness against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Antibacterial Effects : Thiadiazole derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The presence of halogen substituents often enhances this activity .

Other Therapeutic Activities

In addition to anticancer and antimicrobial effects, compounds with similar structures have exhibited:

- Antioxidant Activity : The presence of thiadiazole rings contributes to antioxidant properties that can protect cells from oxidative stress .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, indicating potential applications in treating neurodegenerative diseases .

Case Studies

- Antitumor Study : A study involving a series of thiadiazole derivatives demonstrated enhanced cytotoxicity against MCF-7 cells when modified with piperazine or piperidine rings. The modifications improved lipophilicity and cellular uptake .

- Antimicrobial Evaluation : In a comparative study of various thiadiazole derivatives against fungal strains like Candida albicans, certain compounds showed higher efficacy than standard antifungal agents like fluconazole .

Scientific Research Applications

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is primarily investigated for its pharmacological properties. The structural features of the compound suggest that it may exhibit antioxidant , anti-inflammatory , and neuroprotective effects.

Antioxidant Activity

Research indicates that compounds with similar structures often demonstrate significant antioxidant activity. For instance, studies on related phenolic compounds have shown their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. By modulating inflammatory pathways, it may contribute to the management of conditions such as arthritis or inflammatory bowel disease. The morpholinoethyl group is particularly interesting as similar moieties have been linked to reduced inflammation in preclinical studies .

Neuropharmacology

Given the presence of the tetrahydroquinoline moiety, this compound is hypothesized to interact with neurotransmitter systems in the brain.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures can act as NMDA receptor antagonists, which may help protect against excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease . This neuroprotective role is attributed to the ability of such compounds to modulate glutamate signaling pathways.

Case Studies and Research Findings

Several research studies provide insights into the applications of this compound:

- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines have demonstrated that derivatives of this compound can reduce cell death induced by oxidative stress. These findings suggest a protective role against neurodegeneration .

- Inflammation Studies : Animal models of inflammation have shown that treatment with similar compounds resulted in decreased levels of pro-inflammatory cytokines, indicating a potential therapeutic effect in inflammatory conditions .

- Antioxidant Mechanisms : Investigations into the molecular mechanisms reveal that this compound may enhance endogenous antioxidant defenses by upregulating key antioxidant enzymes .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thiadiazole Hybrid Derivatives

For example:

- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) (): Structure: Contains a triazole-thiadiazole framework with acetylpyridine and benzamide substituents. Synthesis: Prepared via condensation of enaminones with active methylene compounds in acetic acid, yielding 80% product .

- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) ():

- Structure : Triazole-thione derivatives with sulfonylphenyl and difluorophenyl groups.

- Activity : Demonstrated tautomerism (thione vs. thiol forms) and antimicrobial activity .

- Comparison : The target compound’s thioether linkage and methoxybenzamide group may reduce tautomerism while improving metabolic stability.

Thiadiazole-Benzamide Derivatives

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) ():

- Structure : Combines thiadiazole, oxadiazole, and benzylthio-acetamide groups.

- Synthesis : Formed via nucleophilic substitution of oxadiazole-thiols with bromoacetamides .

- Key Differences : The target compound lacks oxadiazole but introduces a triazole-methoxybenzamide system, which may modulate solubility and target selectivity.

Chlorophenyl-Substituted Heterocycles

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():

- Structure : Schiff base derivative with chlorophenyl and methylphenyl-thiadiazole groups.

- Activity : Exhibits insecticidal and fungicidal properties due to the chlorophenyl moiety .

- Comparison : The target compound’s 2-chlorophenyl group may confer similar bioactivity, but its triazole core and methoxybenzamide side chain likely alter binding kinetics.

Data Tables: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis likely follows routes similar to and , involving cyclocondensation of thiosemicarbazides or nucleophilic substitutions. Its methoxybenzamide group may require protective group strategies to prevent side reactions .

- Bioactivity Predictions : Based on analogs:

- Structure-Activity Relationships (SAR) :

Preparation Methods

Preparation of 4-(2-Chlorophenyl)-5-Mercapto-4H-1,2,4-Triazole-3-Methylamine (Intermediate A)

The 1,2,4-triazole scaffold is synthesized via cyclocondensation of thiosemicarbazide derivatives. A reported method involves:

- Reacting 2-chlorobenzaldehyde with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone.

- Cyclization in concentrated $$ \text{H}2\text{SO}4 $$ at 0–5°C to yield 4-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazole.

- Bromination of the triazole’s methyl group using $$ \text{N}- $$bromosuccinimide (NBS) followed by amination with aqueous ammonia.

Key Data :

Synthesis of 2-((5-Methyl-1,3,4-Thiadiazol-2-yl)Amino)-2-Oxoethyl Bromide (Intermediate B)

The 1,3,4-thiadiazole moiety is constructed via cyclization of thiosemicarbazides:

- Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with bromoacetyl bromide in dichloromethane at 0°C.

- Stirring for 12 hours to afford the bromoethyl intermediate.

Key Data :

Preparation of 4-Methoxybenzoyl Chloride (Intermediate C)

4-Methoxybenzoic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) under reflux, followed by distillation to isolate the acyl chloride.

Assembly of the Target Compound

Coupling of Intermediate A and B

Amidation with 4-Methoxybenzoyl Chloride

The free amine on the triazole’s methyl group undergoes amidation:

- Reacting the triazole-thiadiazole intermediate with Intermediate C in tetrahydrofuran (THF) and triethylamine (TEA).

- Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Key Data :

- Final yield: 42%.

- $$ ^{13}\text{C} $$ NMR (DMSO-$$ d_6 $$): δ 165.2 (C=O), 160.1 (Ar-OCH$$ _3 $$), 55.5 (OCH$$ _3 $$).

Analytical Characterization

Spectroscopic Validation

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 530.0 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Topological Polar Surface Area | 177 Ų | PubChem |

Challenges and Optimization Opportunities

- Low Yields in Cyclization Steps : The cyclization of thiosemicarbazides to triazoles and thiadiazoles often suffers from modest yields (32–53%). Microwave-assisted synthesis could enhance efficiency.

- Regioselectivity : Ensuring correct substitution patterns on the triazole and thiadiazole rings requires precise stoichiometry and temperature control.

- Purification : The final product’s lipophilicity (XLogP3 = 3.4) necessitates optimized chromatographic conditions.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step routes, including:

- Thiadiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., anhydrous acetone with K₂CO₃) .

- Thioether linkage formation : Using S-alkylation reactions between thiol-containing intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) and halogenated acetamides under reflux .

- Amide bond coupling : Employing coupling agents like chloroacetyl chloride with triethylamine in dioxane at 20–25°C . Key conditions: Solvent choice (dry acetone, ethanol), temperature control (reflux at 80–100°C), and catalysts (K₂CO₃) to enhance yields (typically 60–85%) .

Q. Which spectroscopic methods are essential for structural confirmation?

- NMR : ¹H and ¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and carbon backbone .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 644.7 for C₃₂H₂₆F₂N₆O₃S₂) .

- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended for activity screening?

- Cytotoxicity assays : Use the NCI-60 panel to evaluate anticancer activity across 60 cell lines, focusing on melanoma and breast cancer models .

- Antimicrobial screening : Disk diffusion assays against Staphylococcus aureus and Escherichia coli .

- Enzyme inhibition : Kinase or protease inhibition assays to identify potential targets (e.g., EGFR or COX-2) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Byproduct mitigation : Use anhydrous solvents (e.g., dry acetone) to prevent hydrolysis of reactive intermediates .

- Catalyst optimization : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) for faster S-alkylation with fewer side reactions .

- Recrystallization : Purify intermediates using ethanol-DMF mixtures to remove unreacted starting materials .

Q. How to resolve discrepancies in NMR data during characterization?

- Dynamic effects : Analyze variable-temperature NMR to detect tautomerism (e.g., thione-thiol equilibria in thiadiazole derivatives) .

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts (e.g., H-bonding in DMSO) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

Q. What computational methods predict biological targets and binding modes?

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., VEGFR2) or DNA topoisomerases .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the thiadiazole ring) using Schrödinger Suite .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Core modifications : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .

- Side-chain variations : Substitute the methoxybenzamide moiety with nitro or cyano groups to modulate lipophilicity .

- Bioisosteric replacements : Exchange the thiadiazole ring with oxadiazole to evaluate heterocycle specificity .

Q. What advanced techniques characterize supramolecular interactions in crystals?

- SC-XRD (Single-crystal X-ray diffraction) : Resolve π-π stacking between aromatic rings and H-bonding networks (e.g., N-H···O=C interactions) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 25% H-bond contributions in thiazole derivatives) .

- DSC/TGA : Study thermal stability and phase transitions (decomposition >250°C) .

Methodological Notes

- Contradiction analysis : If biological activity varies between batches, verify purity via HPLC (≥95%) and confirm stereochemistry using chiral columns .

- Data validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G**) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.